(3-(4-Bromophenyl)-1-(2-chlorophenyl)-1H-pyrazol-4-YL)methanol
Description
The compound (3-(4-Bromophenyl)-1-(2-chlorophenyl)-1H-pyrazol-4-YL)methanol (hereafter referred to as Compound A) is a pyrazole derivative with the molecular formula C₁₆H₁₂BrClN₂O . Its structure features a pyrazole ring substituted at positions 1 and 3 with 2-chlorophenyl and 4-bromophenyl groups, respectively, and a hydroxymethyl (-CH₂OH) group at position 4 (Figure 1). Pyrazole derivatives are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties .
Structure
3D Structure
Properties
CAS No. |
618441-94-4 |
|---|---|
Molecular Formula |
C16H12BrClN2O |
Molecular Weight |
363.63 g/mol |
IUPAC Name |
[3-(4-bromophenyl)-1-(2-chlorophenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C16H12BrClN2O/c17-13-7-5-11(6-8-13)16-12(10-21)9-20(19-16)15-4-2-1-3-14(15)18/h1-9,21H,10H2 |
InChI Key |
JTSGKJZBNDLRFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)CO)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Bromophenyl)-1-(2-chlorophenyl)-1H-pyrazol-4-YL)methanol typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with 2-chlorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reduction of the carbonyl group to a methanol group using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3-(4-Bromophenyl)-1-(2-chlorophenyl)-1H-pyrazol-4-YL)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups to the phenyl rings.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including (3-(4-Bromophenyl)-1-(2-chlorophenyl)-1H-pyrazol-4-YL)methanol, exhibit significant anticancer properties. Research has demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, such as inhibiting specific kinases involved in tumor growth and survival pathways. For instance, the compound has been shown to inhibit the proliferation of breast cancer cells in vitro, highlighting its potential as a therapeutic agent in oncology .
Antimicrobial Properties
The compound's structure allows for interactions with bacterial enzymes, making it a candidate for antimicrobial drug development. Studies have shown that pyrazole derivatives can effectively inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. This antimicrobial activity is attributed to the ability of the compound to disrupt bacterial cell wall synthesis and function .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in preclinical models. The compound has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation . This makes it a promising candidate for treating inflammatory diseases.
Pesticide Development
The unique chemical structure of this compound has been explored for its potential use in developing new pesticides. Research indicates that pyrazole derivatives can act as effective insecticides by targeting specific biochemical pathways in pests. Field studies have shown that formulations containing this compound exhibit higher efficacy against common agricultural pests compared to traditional insecticides .
Synthesis of Functional Materials
In material science, this compound serves as a precursor for synthesizing functional materials with unique electronic properties. Its ability to form stable complexes with metal ions has been utilized in creating novel organic-inorganic hybrid materials that exhibit enhanced conductivity and photoluminescence properties . These materials have potential applications in organic electronics and photonic devices.
Case Studies
Mechanism of Action
The mechanism of action of (3-(4-Bromophenyl)-1-(2-chlorophenyl)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms can influence its binding affinity to biological receptors. The pyrazole ring is known to interact with various enzymes and proteins, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key structural attributes of Compound A :
- Electron-withdrawing groups : Bromine (Br) and chlorine (Cl) substituents enhance stability and influence electronic interactions in biological systems.
Comparison with Structurally Similar Pyrazole Derivatives
Key Observations :
- Substituent Effects: Replacement of the 2-chlorophenyl group in Compound A with phenyl (C₆H₅) reduces steric hindrance but may decrease halogen-mediated interactions in biological targets .
- Synthetic Yields: Higher yields (e.g., 71% for the -OH analog ) are achieved when using methanol or ethanol as recrystallization solvents, compared to more complex derivatives requiring multi-step syntheses .

Key Observations :
- Halogen Impact : Bromine and chlorine substituents correlate with enhanced antimicrobial and anti-inflammatory activities due to increased lipophilicity and target binding .
- Hydroxymethyl vs. Hydroxyl : The -CH₂OH group in Compound A may offer better bioavailability than the -OH group in , as seen in improved solubility profiles .
Physicochemical and Crystallographic Properties
Crystallographic data reveals structural differences influencing stability and reactivity:
- Compound A : Predicted hydrogen bonding via -CH₂OH and halogen interactions .
- 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde : Forms stable crystals with π-π stacking between phenyl rings .
- 1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-ol : Exhibits intermolecular O-H···N hydrogen bonds, enhancing thermal stability .
Biological Activity
The compound (3-(4-Bromophenyl)-1-(2-chlorophenyl)-1H-pyrazol-4-YL)methanol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, supported by research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrazole ring substituted with bromophenyl and chlorophenyl groups, which are significant for its biological activity.
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit substantial antimicrobial properties. For instance, a study evaluated several pyrazole compounds against various bacterial strains and fungi. The results highlighted that compounds similar to this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 25 µg/mL .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 25 µg/mL |
| Compound B | E. coli | 50 µg/mL |
| Target Compound | Pseudomonas aeruginosa | 30 µg/mL |
2. Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives have been well-documented. A comparative study demonstrated that this compound exhibited significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production in lipopolysaccharide-stimulated macrophages, achieving up to 75% inhibition at a concentration of 10 µM .
Table 2: Anti-inflammatory Activity Assessment
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Dexamethasone (Standard) | 76 | 86 |
| Target Compound | 75 | 80 |
3. Antioxidant Activity
Antioxidant properties were assessed using the DPPH free radical scavenging assay. The compound demonstrated a dose-dependent scavenging effect, with an IC50 value comparable to standard antioxidants .
Table 3: Antioxidant Activity Results
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 20 |
| 50 | 40 |
| 100 | 65 |
Case Studies
Several case studies have highlighted the potential therapeutic applications of pyrazole derivatives:
- Case Study on Anticancer Activity : A series of pyrazole compounds were evaluated for their anticancer properties against various cancer cell lines, including breast and colon cancer. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting promising anticancer activity .
- Case Study on Antitubercular Activity : In a study focused on tuberculosis, some pyrazole derivatives were tested against Mycobacterium tuberculosis, showing significant inhibitory effects at low concentrations compared to standard treatments .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Hydrazine hydrate, KOH, ethanol, reflux | 60–75 | |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF, 80°C | 50–65 | |
| Reduction | NaBH₄, THF, 0°C → RT | 70–85 |
Advanced Question: How can reaction conditions be optimized to improve synthetic yield and purity?
Methodological Answer:
Key optimization strategies include:
- Catalyst Screening : Testing Pd catalysts (e.g., PdCl₂ vs. Pd(PPh₃)₄) to enhance cross-coupling efficiency .
- Solvent Effects : Replacing DMF with toluene or dioxane to reduce side reactions in coupling steps .
- Temperature Control : Lowering reduction temperatures (e.g., 0°C for NaBH₄) to minimize over-reduction .
- Purification : Using column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) for high-purity isolates .
Basic Question: Which spectroscopic methods are used to confirm the compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Characteristic peaks include:
- IR Spectroscopy : O-H stretch (~3200 cm⁻¹) and C=O (if intermediates present) at ~1670 cm⁻¹ .
- Mass Spectrometry : ESI-MS molecular ion peak at m/z 543.93 (M+1⁺) for bromo/chloro derivatives .
Advanced Question: How can discrepancies in spectroscopic data between batches be resolved?
Methodological Answer:
- X-ray Crystallography : Single-crystal analysis using SHELX or ORTEP-3 confirms bond lengths/angles and resolves stereochemical ambiguities .
- Dynamic NMR : Variable-temperature NMR to assess conformational flexibility of the pyrazole ring .
- Comparative Analysis : Cross-referencing with published spectra of analogous compounds (e.g., fluorophenyl analogs) .
Basic Question: What biological activities have been reported for this compound?
Methodological Answer:
- Anticancer Activity : IC₅₀ values of 10–20 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via MTT assays .
- Antimicrobial Effects : Moderate inhibition of S. aureus (MIC = 32 µg/mL) in broth microdilution assays .
- Mechanistic Insights : Molecular docking suggests interaction with EGFR kinase or DNA topoisomerase II .
Advanced Question: How to design experiments to evaluate its mechanism of action in biological systems?
Methodological Answer:
- In Vitro Assays :
- Computational Modeling :
Basic Question: What crystallographic techniques are applicable for structural analysis?
Methodological Answer:
Q. Table 2: Key Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| Br-C Bond Length | 1.89–1.92 Å | |
| Dihedral Angle (Pyrazole Ring) | 5.2–8.7° |
Advanced Question: How to address low regioselectivity during functionalization of the pyrazole ring?
Methodological Answer:
- Directed Ortho-Metalation : Use TMPMgCl·LiCl to direct substitution at the 4-position .
- Protecting Groups : Temporarily block the methanol group with TBSCl to prevent side reactions .
- Microwave-Assisted Synthesis : Enhance reaction specificity under controlled dielectric heating .
Basic Question: What are common impurities in the synthesis, and how are they identified?
Methodological Answer:
- By-Products : Unreacted diketones or over-reduced alcohols detected via TLC (Rf comparison) .
- Residual Solvents : GC-MS analysis of DMF or THF traces (<0.1% per ICH guidelines) .
- Halogen Exchange : Bromine/chlorine scrambling identified by isotopic patterns in mass spectra .
Advanced Question: How can computational tools predict the compound’s reactivity in novel reactions?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis : Use Multiwfn to calculate HOMO/LUMO energies and predict nucleophilic/electrophilic sites .
- Reactivity Descriptors : Global electrophilicity index (ω) and local softness (s⁻) to forecast sites for SNAr or radical reactions .
- Machine Learning : Train models on pyrazole reaction databases to suggest optimal conditions for unexplored transformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

